![molecular formula C16H13ClN2O4S B2866360 N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663169-10-6](/img/structure/B2866360.png)
N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
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Description
N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, commonly known as COTI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. COTI-2 has been shown to have promising anticancer properties, making it a potential therapeutic agent for the treatment of various types of cancer.
Scientific Research Applications
Inhibition of Matrix Metalloproteinases (MMPs)
Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been studied for their effectiveness in affecting the inflammatory/oxidative process. These compounds, including derivatives related to the chemical structure of interest, have shown appreciable anti-inflammatory and potential wound healing effects by inhibiting MMP-9 at nanomolar levels, highlighting their potential in tissue damage repair and anti-inflammatory applications (Incerti et al., 2018).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural motifs with the compound , were synthesized and evaluated for in vitro antitumor activity. Certain derivatives demonstrated significant broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the control, suggesting the potential of related compounds for cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial Properties
Compounds with a structure incorporating elements similar to N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide have been investigated for their antibacterial and antifungal activity. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and shown to possess antimicrobial properties, indicating the potential of the compound for antimicrobial applications (Baranovskyi et al., 2018).
Environmental Applications
The photocatalyzed degradation of organic pollutants, such as 4-chlorophenol, in water using TiO2 under UV-A and solar light suggests potential environmental applications. This process involves ring hydroxylation and cleavage, leading to mineralization of pollutants, which could imply the use of related compounds in environmental cleanup and water treatment technologies (Sturini et al., 1997).
properties
IUPAC Name |
N-(4-chlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-16(21)13-3-1-2-4-14(13)24(19,22)23/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXWFDBZPJRLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324162 |
Source
|
Record name | N-(4-chlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
663169-10-6 |
Source
|
Record name | N-(4-chlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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